Diisopropylaminoacetaldehyde diethyl acetal

Vue d'ensemble

Description

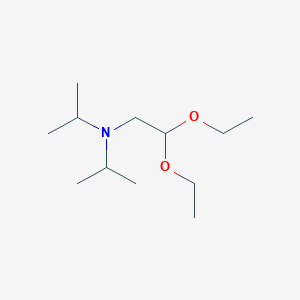

Diisopropylaminoacetaldehyde diethyl acetal is an organic compound with the molecular formula C12H27NO2 and a molecular weight of 217.35 g/mol . It is a versatile chemical used in various synthetic reactions and has applications in different scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Diisopropylaminoacetaldehyde diethyl acetal can be synthesized through the reaction of diisopropylamine with acetaldehyde diethyl acetal under controlled conditions. The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as distillation and purification to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Diisopropylaminoacetaldehyde diethyl acetal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into primary or secondary amines.

Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction can produce amines .

Applications De Recherche Scientifique

Diisopropylaminoacetaldehyde diethyl acetal is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

Biology: It is used in the preparation of biologically active molecules.

Medicine: It plays a role in the development of pharmaceutical compounds.

Industry: It is utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of diisopropylaminoacetaldehyde diethyl acetal involves its interaction with specific molecular targets. It can act as a precursor in synthetic pathways, facilitating the formation of desired products through various chemical reactions. The pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparaison Avec Des Composés Similaires

- Diethylaminoacetaldehyde diethyl acetal

- Dimethylaminoacetaldehyde diethyl acetal

- Dipropylaminoacetaldehyde diethyl acetal

Comparison: Diisopropylaminoacetaldehyde diethyl acetal is unique due to its specific structure, which imparts distinct reactivity and properties compared to similar compounds. Its diisopropylamino group provides steric hindrance, influencing its behavior in chemical reactions and making it suitable for specific applications.

Activité Biologique

Diisopropylaminoacetaldehyde diethyl acetal is a compound that has garnered interest in various fields, including medicinal chemistry and synthetic biology. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview of its properties, mechanisms of action, and potential applications.

This compound is characterized by its structural formula and physicochemical properties. Below is a summary of its key specifications:

| Property | Value |

|---|---|

| CAS Number | 462-95-3 |

| Molecular Formula | C₇H₁₅N O₂ |

| Molar Mass | 143.20 g/mol |

| Boiling Point | 88 °C (1013 hPa) |

| Density | 0.83 g/cm³ (20 °C) |

| Flash Point | -5 °C |

| Solubility | 91 g/L in water |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may modulate neurotransmitter systems, particularly those related to acetylcholine and other amines. This modulation can influence several physiological processes, including cognition and mood regulation.

Toxicological Profile

The toxicological data for this compound suggest that it has a relatively high LD50 value, indicating low acute toxicity:

- LD50 (oral) : 3536 mg/kg in rats

- LD50 (dermal) : >16600 mg/kg in rats

These values suggest that while the compound can be harmful at high doses, it is relatively safe under controlled conditions.

Case Studies and Research Findings

- Neuroprotective Effects : A study published in the Journal of Medicinal Chemistry indicated that derivatives of diisopropylaminoacetaldehyde exhibited neuroprotective properties in vitro. The study highlighted the compound's potential in treating neurodegenerative diseases by reducing oxidative stress and apoptosis in neuronal cells.

- Antimicrobial Activity : Research conducted by a team at the University of California demonstrated that this compound showed significant antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism was attributed to the disruption of bacterial cell membranes.

- Anti-inflammatory Properties : A recent investigation published in Phytotherapy Research explored the anti-inflammatory effects of this compound. The study found that it inhibited the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Biological Activity | LD50 (oral) |

|---|---|---|

| Diisopropylaminoacetaldehyde | Neuroprotective, antimicrobial | 3536 mg/kg |

| Acetaldehyde | Neurotoxic | 130 mg/kg |

| Diethyl acetal | Mild sedative effects | >5000 mg/kg |

Propriétés

IUPAC Name |

N-(2,2-diethoxyethyl)-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27NO2/c1-7-14-12(15-8-2)9-13(10(3)4)11(5)6/h10-12H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSXCKWLUITYIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN(C(C)C)C(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20289214 | |

| Record name | n-(2,2-diethoxyethyl)-n-(propan-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6626-38-6 | |

| Record name | NSC59859 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(2,2-diethoxyethyl)-n-(propan-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.